Product packaging for Safrazine Hydrochloride(Cat. No.:CAS No. 7296-30-2)

Safrazine Hydrochloride

Cat. No.: B1680733
CAS No.: 7296-30-2
M. Wt: 244.72 g/mol
InChI Key: UOZNXVYMTZITGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Monoamine Oxidase Inhibitors (MAOIs) Development

The story of MAOIs begins not with depression, but with the treatment of tuberculosis. discovermagazine.com In the early 1950s, researchers observed that patients treated with the anti-tuberculosis drug iproniazid (B1672159) experienced significant mood elevation. midcitytms.compsychiatrictimes.com This serendipitous discovery led to the investigation of iproniazid's mechanism of action, revealing its ability to inhibit the enzyme monoamine oxidase (MAO). midcitytms.comnih.gov This enzyme is responsible for breaking down neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the brain. scirp.org By inhibiting MAO, these drugs increase the availability of these mood-regulating neurotransmitters. scirp.org

The discovery of iproniazid's antidepressant properties spurred the development of other MAOIs, many of which belonged to the hydrazine (B178648) chemical class. discovermagazine.comwikipedia.org These early hydrazine derivatives, including phenelzine (B1198762) and isocarboxazid, were among the first effective pharmacological treatments for depression. numberanalytics.comwikipedia.org Their introduction in the 1950s marked a significant turning point in psychiatry, offering a new therapeutic avenue for a condition that was previously managed with limited success. nih.gov The initial enthusiasm for these drugs was substantial, with hundreds of thousands of patients receiving treatment with compounds like iproniazid within a year of its first report as a "psychic energizer". psychiatrictimes.com The primary therapeutic application for these early MAOIs was the treatment of depressive disorders. nih.gov

The initial popularity of MAOIs began to decline in the 1960s and 1970s. numberanalytics.comwikipedia.org This was largely due to concerns about their safety profile, particularly the risk of hypertensive crises when taken with certain foods or other medications. numberanalytics.compsychiatrictimes.comccjm.org The introduction of tricyclic antidepressants (TCAs) in the late 1950s and, later, the selective serotonin reuptake inhibitors (SSRIs) in the 1980s, provided alternatives with more favorable side-effect profiles. midcitytms.comnih.gov Fluoxetine, the first SSRI, revolutionized the treatment of depression due to its relative safety and tolerability. midcitytms.com

Despite their decline in use, MAOIs have experienced a resurgence of interest in recent years, particularly for treatment-resistant depression. numberanalytics.comccjm.org The development of newer, more selective, and reversible MAOIs has also helped to mitigate some of the safety concerns associated with the older, non-selective, and irreversible agents. wikipedia.orgscirp.org

Safrazine (B1680732) Hydrochloride as a Representative Hydrazine-Class MAOI

Safrazine, also known as safra, was introduced as an antidepressant in the 1960s. wikipedia.orgncats.io It is a member of the hydrazine family and was used for the treatment of depression before its discontinuation. drugbank.comnih.gov

Safrazine is classified as a non-selective and irreversible monoamine oxidase inhibitor (MAOI). wikipedia.orgncats.iomedchemexpress.comtargetmol.com

Non-selective: This means that it inhibits both subtypes of the MAO enzyme, MAO-A and MAO-B, without significant preference. medchemexpress.comnih.gov MAO-A is primarily responsible for metabolizing serotonin and norepinephrine, while MAO-B is more involved in the breakdown of dopamine. nih.gov

Irreversible: This indicates that Safrazine forms a stable, covalent bond with the MAO enzyme, effectively deactivating it. medchemexpress.comnih.gov The enzyme's function can only be restored through the synthesis of new enzyme molecules, a process that can take a considerable amount of time. nih.gov

This classification places Safrazine among the first generation of MAOIs, which were characterized by this broad and long-lasting mechanism of action. scirp.org

Table 1: Classification of Safrazine Hydrochloride

FeatureClassificationDescription
Selectivity Non-selectiveInhibits both MAO-A and MAO-B enzymes. medchemexpress.comnih.gov
Reversibility IrreversibleForms a long-lasting, covalent bond with the MAO enzyme. medchemexpress.comnih.gov
Chemical Class HydrazineBelongs to the hydrazine family of compounds. wikipedia.orgwikipedia.org

Despite being discontinued (B1498344) for clinical use, compounds like Safrazine are still of interest to researchers. The study of older drugs can provide valuable insights into disease mechanisms and pathways for developing new, more effective treatments. nih.gov The concept of drug repurposing, where old drugs are investigated for new therapeutic uses, has gained significant traction. nih.govnih.gov For instance, some antidepressants are being explored for their potential in cancer therapy. dst.gov.inecancer.orgmdpi.com

The renewed interest in MAOIs, in general, stems from their recognized efficacy in treatment-resistant depression and a better understanding of how to manage their risks. numberanalytics.comnih.govccjm.org Studying the pharmacology of discontinued MAOIs like Safrazine can contribute to this body of knowledge, potentially informing the design of safer and more targeted next-generation antidepressants. scirp.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17ClN2O2 B1680733 Safrazine Hydrochloride CAS No. 7296-30-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)butan-2-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-8(13-12)2-3-9-4-5-10-11(6-9)15-7-14-10;/h4-6,8,13H,2-3,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZNXVYMTZITGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC2=C(C=C1)OCO2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048840
Record name Safrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7296-30-2
Record name Hydrazine, [3-(1,3-benzodioxol-5-yl)-1-methylpropyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7296-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Safrazine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Safrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAFRAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5985O24GLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action: Elucidating Monoamine Oxidase Inhibition by Safrazine Hydrochloride

Molecular Basis of MAO Inhibition

The interaction between safrazine (B1680732) and monoamine oxidase is characterized by a strong, enduring bond that fundamentally alters the enzyme's function. This interaction is a hallmark of its classification as an irreversible inhibitor.

Safrazine is an irreversible inhibitor of monoamine oxidase. medchemexpress.comnih.govtargetmol.com This irreversibility stems from the formation of a stable, covalent bond between the safrazine molecule and the enzyme. nih.gov Unlike reversible inhibitors, which bind and dissociate from the enzyme, safrazine's binding effectively deactivates the MAO enzyme for an extended period. The restoration of MAO activity is not achieved through the dissociation of the inhibitor, but rather through the synthesis of new enzyme molecules by the body. This prolonged action is a key feature of its pharmacological profile. nih.govoup.com

Monoamine oxidase exists in two primary isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and are distributed differently throughout the body and brain. wikipedia.org MAO-A preferentially metabolizes serotonin (B10506), norepinephrine (B1679862), and epinephrine, while MAO-B has a higher affinity for phenylethylamine. wikipedia.org Dopamine (B1211576) is a substrate for both isoforms. wikipedia.org

Research indicates that safrazine is a non-selective inhibitor, meaning it does not show a significant preference for either MAO-A or MAO-B. wikipedia.orgncats.ionih.gov In-vivo studies in mice have demonstrated that safrazine strongly inhibits the deamination of both serotonin (a primary MAO-A substrate) and phenylethylamine (a primary MAO-B substrate) without significant selectivity. nih.govoup.com This non-specific inhibition of both enzyme subtypes contributes to its broad impact on monoamine neurotransmitter levels. scirp.org

Table 1: In-vivo Inhibition of MAO Substrates by Safrazine in Mouse Brain

Oral Dose Inhibition of 5-HT (Serotonin) Deamination Inhibition of PEA (Phenylethylamine) Deamination
3 mg/kg 77% 71%
10 mg/kg ~100% ~100%
30 mg/kg ~100% ~100%

Data sourced from in-vivo studies in male ddY mice. targetmol.com

Neurotransmitter System Modulation

By inhibiting MAO, safrazine significantly alters the balance of monoamine neurotransmitters in the synaptic cleft, which is the primary mechanism underlying its pharmacological effects.

The inhibition of MAO-A and MAO-B by safrazine leads to a decrease in the breakdown of their respective monoamine substrates. nih.govoup.com This results in an accumulation of neurotransmitters such as serotonin and phenylethylamine in the brain. nih.govoup.com The increased availability of these monoamines in the synapse enhances neurotransmission. Studies have shown that the increase in monoamine levels following safrazine administration can last for at least 24 hours, consistent with its irreversible mechanism of action. nih.govoup.com

The inhibitory effect of safrazine on monoamine oxidase is not instantaneous but rather strengthens over time with preincubation. medchemexpress.comnih.govtargetmol.com This time-dependent characteristic suggests that the interaction between safrazine and the MAO enzyme is a progressive process. In-vitro studies have shown that the inhibitory potency of safrazine increases with the duration of preincubation with the enzyme, a feature typical of irreversible inhibitors that form a covalent bond. nih.govoup.com For instance, preincubation of safrazine (0.1-0.5 μM) for up to 80 minutes demonstrated this time-dependent enhancement of its inhibitory effect. medchemexpress.comnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Safrazine hydrochloride
Serotonin
Phenylethylamine
Dopamine
Norepinephrine

Preclinical Investigations and Pharmacodynamic Profiling

In Vitro Studies of Enzyme Kinetics and Inhibition

The in vitro evaluation of safrazine (B1680732) hydrochloride has been crucial in elucidating its mechanism of action as a monoamine oxidase inhibitor. These studies have typically involved the use of specific enzyme sources and methodologies to quantify its inhibitory effects and substrate preferences.

To investigate the enzymatic activity of safrazine, researchers have utilized mitochondrial preparations from mouse brains. nih.govoup.com This method provides a rich source of MAO enzymes, allowing for the direct assessment of the compound's impact on their function. nih.govoup.com The preparation involves homogenizing brain tissue and isolating the mitochondrial fraction, which contains the MAO enzymes. nih.govoup.com

The inhibitory potency of safrazine is enhanced with preincubation, a characteristic of time-dependent inhibitors. nih.govoup.commedchemexpress.com Studies using mouse brain mitochondrial preparations have demonstrated this time-dependent strengthening of its inhibitory action. nih.govoup.com For instance, the inhibitory potency of safrazine was shown to increase with preincubation periods extending up to 80 minutes. nih.govoup.commedchemexpress.com This irreversible inhibition distinguishes it from reversible MAO inhibitors. nih.govoup.com

Safrazine has been characterized as a non-selective MAO inhibitor, meaning it does not preferentially inhibit one subtype of the enzyme (MAO-A or MAO-B) over the other. nih.govoup.com This lack of selectivity has been demonstrated through its potent inhibition of the deamination of both 5-hydroxytryptamine (5-HT), a preferential substrate for MAO-A, and β-phenylethylamine (PEA), a preferential substrate for MAO-B. nih.govoup.com In vitro radiochemical assays using mouse brain mitochondrial preparations confirmed that safrazine strongly inhibits the breakdown of both 5-HT and PEA without significant selectivity. nih.govoup.com

In Vivo Neurochemical and Behavioral Assessments in Animal Models

Animal studies have provided further evidence of safrazine's action as a non-selective and irreversible MAO inhibitor. These investigations have focused on its effects on brain chemistry and the duration of its enzymatic inhibition.

Oral administration of safrazine to male ddY mice resulted in a significant, dose-dependent increase in the levels of endogenous monoamines in the brain. nih.govoup.com This elevation of monoamines, including serotonin (B10506) and others, is a direct consequence of MAO inhibition. mdpi.com

The table below summarizes the in vivo inhibition of 5-HT and PEA deamination in mouse brain by safrazine.

Dosage (mg/kg, p.o.)Inhibition of 5-HT DeaminationInhibition of PEA DeaminationSubstrate Selectivity
377%71%Non-selective
10CompleteCompleteNon-selective
30CompleteCompleteNon-selective

Data derived from studies in male ddY mice. medchemexpress.comtargetmol.com

A key characteristic of safrazine's in vivo action is the long-lasting nature of its effects. The increase in monoamine content in the mouse brain following oral administration of safrazine has been observed to persist for at least 24 hours. nih.govoup.commedchemexpress.com This prolonged duration of action is consistent with its classification as an irreversible MAO inhibitor. nih.govoup.com

Comparative Pharmacodynamic Studies with Other MAO Inhibitors

Preclinical research highlights the pharmacodynamic profile of Safrazine hydrochloride as a non-selective and irreversible inhibitor of monoamine oxidase (MAO). medchemexpress.comnih.goviiab.me Comparative studies against other MAO inhibitors (MAOIs) with different properties, such as the experimental compound RS-8359, provide a clearer understanding of its mechanism of action. nih.govoup.comoup.com

Detailed Research Findings

In preclinical in-vivo studies using mouse brain homogenates, Safrazine demonstrated potent inhibition of both MAO-A and MAO-B enzyme subtypes. nih.govoup.com The activity of MAO-A was assessed by measuring the deamination of 5-hydroxytryptamine (5-HT), while MAO-B activity was determined through the deamination of β-phenylethylamine (PEA). nih.govoup.comoup.com Oral administration of Safrazine resulted in a strong, non-selective inhibition of both substrates. medchemexpress.comoup.com At a dose of 3 mg/kg, Safrazine significantly inhibited 5-HT and PEA deamination by 77% and 71%, respectively. medchemexpress.com Higher doses of 10 and 30 mg/kg led to an almost complete reduction in the deamination of both substrates. medchemexpress.com

This profile contrasts sharply with that of a selective MAO-A inhibitor, RS-8359, which was used as a reference compound in comparative studies. nih.govoup.com RS-8359 demonstrated significant inhibition of 5-HT deamination but had very little effect on the deamination of PEA, confirming its selectivity for the MAO-A subtype. nih.govoup.comoup.com

Furthermore, the duration of action differs significantly between these two compounds, reflecting their respective mechanisms of inhibition. The increase in brain monoamine content caused by Safrazine was observed to last for at least 24 hours, which is consistent with an irreversible mode of action. nih.govoup.comoup.com In contrast, the effects of the reversible inhibitor RS-8359 disappeared a few hours after administration. nih.govoup.comoup.com

In-vitro investigations further support these findings. The inhibitory potency of Safrazine on MAO was strengthened by preincubation in a time-dependent manner, a characteristic feature of irreversible inhibitors. nih.govoup.comoup.com Conversely, the inhibitory effect of RS-8359 was independent of preincubation time, which is typical for a reversible inhibitor. nih.govoup.comoup.com

Collectively, these comparative studies establish Safrazine as a non-specific and irreversible MAO inhibitor, similar in profile to other classic hydrazine-derived MAOIs like Iproniazid (B1672159) and Isocarboxazid. nih.govoup.comwikipedia.orgpatsnap.com

Data Tables

Table 1: Comparative In-Vivo MAO Inhibition in Mouse Brain

CompoundSubstrate% InhibitionSelectivityDuration of Action
Safrazine 5-HT (MAO-A)77% at 3 mg/kgNon-selective medchemexpress.comoup.comLong-lasting (≥24h) nih.govoup.com
PEA (MAO-B)71% at 3 mg/kg
RS-8359 5-HT (MAO-A)Significant nih.govoup.comMAO-A Selective nih.govoup.comShort (few hours) nih.govoup.com
PEA (MAO-B)Little to no effect nih.govoup.com

This table is based on data from preclinical studies in mice. medchemexpress.comnih.govoup.com

Table 2: Pharmacodynamic Profile Comparison of Hydrazine (B178648) MAOIs

CompoundReversibilityMAO Subtype Selectivity
This compound Irreversible medchemexpress.comiiab.meoup.comNon-selective medchemexpress.comiiab.meoup.com
Iproniazid Irreversible wikipedia.orgdrugbank.comNon-selective wikipedia.org
Isocarboxazid Irreversible patsnap.comNon-selective patsnap.com
Phenelzine (B1198762) Irreversible nih.govNon-selective frontiersin.org

Neuropharmacological Research of Safrazine Hydrochloride

Modulation of Specific Neurotransmitter Receptors and Pathways

As a non-selective MAO inhibitor, safrazine's primary mechanism of action is the blockade of the monoamine oxidase enzyme system. medchemexpress.comoup.commedchemexpress.com This enzyme is crucial for the degradation of several key neurotransmitters. By inhibiting MAO, safrazine (B1680732) effectively increases the synaptic concentration of these neurochemicals. Research indicates that the inhibitory action of safrazine is irreversible and time-dependent, a characteristic feature of its hydrazine (B178648) structure. oup.comnih.gov

Safrazine has a significant impact on serotonergic systems by inhibiting the catabolism of serotonin (B10506) (5-hydroxytryptamine, 5-HT). oup.comnih.gov The enzyme monoamine oxidase-A (MAO-A) is the primary enzyme responsible for breaking down 5-HT, and safrazine's non-selective nature ensures potent inhibition of this subtype. oup.com

Inhibition of 5-HT Deamination: In-vivo studies in mice demonstrated that oral administration of safrazine strongly inhibits the deamination (breakdown) of 5-HT. medchemexpress.comnih.gov This effect was observed to be long-lasting. oup.com

Accumulation of 5-HT: The inhibition of MAO-A leads to an accumulation of 5-HT in the brain. oup.com Research suggests that the increase in 5-HT levels may be a more sensitive indicator of the in-vivo effects of MAO-A inhibitors compared to other monoamines like noradrenaline or dopamine (B1211576). oup.com This is partly because the synthesis of 5-HT is less subject to end-product inhibition than that of catecholamines. oup.com

Pathway Association: Bioinformatic databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) list safrazine hydrochloride as a compound associated with the serotonergic synapse pathway (hsa04726), further highlighting its role in modulating serotonin signaling. genome.jpgenome.jp

Safrazine's non-specific inhibitory action extends to monoamine oxidase-B (MAO-B) and therefore affects the metabolism of other monoamines, including norepinephrine (B1679862) (noradrenaline), dopamine, and phenylethylamine (PEA). oup.comnih.gov

Broad Monoamine Inhibition: Comparative studies have confirmed that safrazine is a non-specific inhibitor, potently reducing the deamination of both 5-HT (a primary substrate for MAO-A) and PEA (a primary substrate for MAO-B) in mouse brain homogenates. nih.gov

Increased Catecholamine Levels: Consequently, safrazine administration leads to a dose-dependent increase in the brain content of norepinephrine and dopamine, alongside serotonin. oup.comnih.gov

Adrenergic System Interaction: Research in rats has shown that pretreatment with safrazine potentiates the hypothermic effects of intraventricularly injected norepinephrine, suggesting a functional interaction with central adrenergic pathways. nih.gov

Metabolic Pathway Link: Safrazine is linked to metabolic pathways for tyrosine and phenylalanine, which are the precursors for the synthesis of dopamine and norepinephrine, respectively. genome.jp

Exploration of Potential Central Nervous System Effects in Research Contexts

The ability of safrazine to broadly and irreversibly alter monoamine levels has made it a useful tool in research aimed at understanding the central nervous system (CNS).

Safrazine fundamentally disrupts the homeostatic mechanisms that regulate neurotransmitter concentrations in the brain. The irreversible inhibition of MAO leads to a sustained elevation of monoamines. oup.com

Sustained Neurotransmitter Elevation: In mouse models, the increase in brain monoamine content following safrazine administration was shown to last for at least 24 hours. oup.comnih.gov This contrasts with reversible MAO inhibitors, whose effects diminish more rapidly. oup.comnih.gov

Disruption of Degradation Pathways: By blocking a primary degradation pathway for monoamines, safrazine forces the nervous system to rely on other, often slower, mechanisms of neurotransmitter clearance and regulation. drugbank.com This profound shift in neurotransmitter balance is central to its observed effects. oup.com

The table below summarizes the effects of Safrazine on monoamine deamination and brain content from a comparative study in mice.

Monoamine Substrate/NeurotransmitterEffect of Safrazine AdministrationDuration of EffectReference
5-HT (Serotonin) Deamination Significant InhibitionAt least 24 hours oup.comnih.gov
PEA (Phenylethylamine) Deamination Significant InhibitionAt least 24 hours nih.gov
Endogenous 5-HT Content IncreasedAt least 24 hours oup.com
Endogenous Noradrenaline Content IncreasedAt least 24 hours oup.com
Endogenous Dopamine Content IncreasedAt least 24 hours oup.com

Safrazine's historical use and its powerful mechanism of action make it relevant to research paradigms for neuropsychiatric disorders, particularly depression. drugbank.comacg.edu

Model for Antidepressant Action: As an early antidepressant, it serves as a benchmark for the monoamine hypothesis of depression, which posits that deficits in synaptic monoamines contribute to depressive symptoms. drugbank.com

Reference Compound: In modern neuropharmacology, safrazine is used as a classic, non-selective, irreversible MAO inhibitor in comparative studies to characterize the specificity and reversibility of new investigational drugs. oup.com For instance, it was used as a reference drug to highlight the reversible and specific properties of RS-8359, an experimental MAO-A inhibitor. oup.comnih.gov

Tool for CNS Investigation: Its potent and long-lasting effects provide a model for studying the downstream consequences of widespread monoamine elevation in the central nervous system, which is relevant for understanding the complex neurobiology underlying various psychiatric conditions. nih.gov

Metabolic Pathways and Biotransformation of Safrazine Hydrochloride

Hydrazine (B178648) Moiety Metabolism.researchgate.netkegg.jp

The hydrazine component of safrazine (B1680732) is a key focus of its metabolism. Hydrazine and its derivatives are known to be metabolized in the liver, a process that can lead to the formation of reactive metabolites. ucl.ac.uk

The liver plays a central role in the biotransformation of numerous drugs, including safrazine. researchgate.net Most drugs undergo metabolic changes in the liver, which can sometimes lead to toxic effects from the drug or its metabolites. researchgate.net In the case of safrazine, computational models have suggested potential bioactivation pathways within the liver. researchgate.netnih.gov These models are crucial for predicting the formation of reactive metabolites that could pose a risk for toxicity. nih.gov

The metabolism of safrazine involves key enzyme systems, primarily the Cytochrome P450 (CYP450) and Flavin-containing Monooxygenase (FMO) systems. ucl.ac.ukgenome.jpwikipedia.org

Cytochrome P450 (CYP450): This superfamily of enzymes is a major contributor to the oxidative metabolism of many xenobiotics. wikipedia.org Studies on hydrazine metabolism have indicated that CYP450 is the primary catalyst. ucl.ac.uk The involvement of CYP450 in the metabolism of safrazine is also suggested by its inclusion in drug metabolism pathways involving this enzyme system. kegg.jpgenome.jpgenome.jpgenome.jp

Flavin-containing Monooxygenase (FMO): FMOs are another class of enzymes that specialize in oxidizing xenobiotics to facilitate their excretion. wikipedia.orgnih.gov While CYP450 is the major player, FMOs also contribute to the metabolism of hydrazine-containing compounds. ucl.ac.ukwikipedia.org These enzymes are known to oxidize a wide array of heteroatoms, including the nitrogen atoms present in the hydrazine moiety of safrazine. wikipedia.orgnih.gov Research on hydrazine metabolism using rat liver microsomes has shown that inhibitors of FMO can diminish its metabolism, indicating a role for this enzyme system. ucl.ac.uk

In Vitro and In Vivo Metabolism Studies

To elucidate the metabolic fate of safrazine, researchers have employed both in vitro and in vivo models. These studies provide valuable insights into how the compound is processed at both a cellular and whole-organism level.

Isolated rat hepatocytes have been utilized as an in vitro model to study the metabolism of safrazine. nih.gov These studies allow for a controlled investigation of hepatic metabolism without the complexities of a whole organism. nih.gov Research has demonstrated that safrazine can affect the metabolism of other drugs, such as phenytoin, in isolated rat hepatocytes, highlighting its interaction with hepatic metabolic pathways. nih.gov

The identification of metabolic products is crucial for understanding the biotransformation of a compound and its potential for bioactivation. Computational models have been developed to predict the formation of metabolites from parent compounds like safrazine. researchgate.netnih.gov These models have identified high-probability bioactivation pathways for safrazine that have not yet been experimentally confirmed. researchgate.netnih.gov The identification of these potential metabolites is significant for further research into the compound's safety profile.

Below is a table summarizing the key enzymes involved in Safrazine hydrochloride metabolism and the models used to study it.

Aspect of Metabolism Key Findings Research Model
Primary Site of Metabolism LiverIn vitro (rat hepatocytes), In vivo (mouse models)
Key Enzymatic Systems Cytochrome P450 (CYP450), Flavin-containing Monooxygenase (FMO)In vitro (rat liver microsomes)
Metabolic Studies Safrazine affects the metabolism of other drugs.Isolated rat hepatocytes
Metabolite Identification Computational models predict potential bioactivation pathways.In silico modeling

Toxicological Research Implications of Safrazine Hydrochloride

Historical Context of Observed Adverse Effects in MAOIs

The advent of monoamine oxidase inhibitors (MAOIs) in the 1950s marked a significant turning point in the pharmacological treatment of depression. Iproniazid (B1672159), a hydrazine-based compound initially developed for tuberculosis, was observed to have mood-elevating effects, leading to its repurposing as the first MAOI antidepressant. However, the initial excitement surrounding these novel drugs was soon tempered by reports of significant adverse effects, which ultimately led to the withdrawal of several first-generation MAOIs, particularly those with a hydrazine (B178648) structure.

Two major toxicological concerns emerged with the early use of MAOIs: hepatotoxicity and hypertensive crises. Iproniazid, for instance, was removed from the market in many countries due to concerns about liver damage. The hydrazine-based MAOIs, including phenelzine (B1198762) and isocarboxazid, were also associated with hepatotoxicity, presenting as a hepatocellular pattern of injury that could, in severe cases, lead to acute liver failure. This liver toxicity is believed to be related to the hydrazine structure, similar to the hepatotoxicity observed with the anti-tuberculosis drug isoniazid, from which iproniazid was derived.

The second major adverse effect, hypertensive crisis, became known as the "cheese effect". This reaction was characterized by a rapid and dangerous increase in blood pressure, often accompanied by a severe headache, and in rare cases, could lead to fatal subarachnoid hemorrhage. It was discovered that this hypertensive crisis was triggered by the ingestion of foods rich in tyramine (B21549), such as aged cheese, while taking non-selective, irreversible MAOIs. These MAOIs inhibit the breakdown of tyramine in the gut and liver, leading to an accumulation of this amine, which in turn causes a massive release of norepinephrine (B1679862) and a subsequent hypertensive event.

These early experiences with adverse effects profoundly impacted the clinical use of MAOIs, leading to a decline in their popularity as newer classes of antidepressants with more favorable safety profiles became available. The concerns over hepatotoxicity and the necessity for strict dietary restrictions created a negative perception of MAOIs among both clinicians and patients. However, this historical context also spurred further research into the mechanisms of MAO inhibition and the development of newer, more selective, and reversible MAOIs with improved safety profiles.

Key Adverse Effects Observed with Early MAOIs:

Adverse EffectDescriptionAssociated MAOI Class
Hepatotoxicity Liver damage, ranging from mild, transient enzyme elevations to severe, acute hepatocellular injury and liver failure.Primarily hydrazine-based MAOIs (e.g., iproniazid, phenelzine).
Hypertensive Crisis ("Cheese Effect") A rapid and severe increase in blood pressure triggered by the ingestion of tyramine-rich foods. Symptoms include severe headache and, in rare cases, can be fatal.Non-selective, irreversible MAOIs.
Serotonin (B10506) Syndrome A potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system, which can occur when MAOIs are combined with other serotonergic drugs.Can occur with all classes of MAOIs.
Other Side Effects Drowsiness, dizziness, headache, insomnia, tremor, dry mouth, nausea, increased appetite, and weight gain.Varies among different MAOIs.

The historical challenges associated with the first-generation MAOIs underscore the importance of ongoing toxicological research to understand and mitigate the risks associated with this class of compounds. The development of safer alternatives has been a direct result of the lessons learned from the adverse effects observed with early hydrazine and non-selective MAOIs.### 6.2. Mechanisms of Hydrazine-Related Toxicity in Research Models

The toxicological effects of hydrazine derivatives, including safrazine (B1680732), have been a subject of significant research, primarily focusing on their potential to cause liver and nerve damage. These toxicities are largely attributed to the metabolic activation of the hydrazine moiety into reactive intermediates.

Mechanisms of Hydrazine-Related Toxicity in Research Models

Hepatic Toxicity Mechanisms and Pathways

The liver is a primary target for hydrazine-induced toxicity due to its central role in metabolizing foreign compounds. The mechanisms underlying hydrazine-related hepatotoxicity are complex and involve several interconnected pathways:

Metabolic Activation and Formation of Reactive Metabolites: Hydrazine compounds are metabolized by various enzyme systems in the liver, including cytochrome P450, monoamine oxidase, and peroxidases. This metabolic process can generate highly reactive free radical species. These reactive metabolites are unstable molecules that can interact with and damage cellular components. One of the key metabolic pathways for some hydrazine derivatives is acetylation, which can either increase or decrease toxicity depending on the subsequent metabolism of the acetylated compound.

Oxidative Stress: The formation of free radicals during hydrazine metabolism can lead to a state of oxidative stress within the liver cells. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. This can result in damage to lipids (lipid peroxidation), proteins, and DNA, ultimately leading to cellular dysfunction and death. Studies have shown that hydrazine can deplete hepatic glutathione (B108866), a major cellular antioxidant, further exacerbating oxidative stress.

Covalent Binding to Macromolecules: The reactive metabolites generated from hydrazine can covalently bind to cellular macromolecules such as proteins and DNA. This binding can alter the structure and function of these essential molecules, leading to enzyme inactivation, disruption of cellular processes, and potential initiation of carcinogenesis. The binding of reactive species to cytochrome P450 isozymes can also lead to their inactivation, a process known as "suicide inactivation," which can impair the metabolism of other drugs.

Mitochondrial Dysfunction: Research suggests that hydrazine toxicity involves mitochondrial damage. The production of endogenous hydrogen peroxide, a reactive oxygen species, can lead to lysosomal membrane damage and a subsequent collapse in the mitochondrial membrane potential. This disruption of mitochondrial function impairs cellular energy production and can trigger apoptosis, or programmed cell death.

Key Pathways in Hydrazine-Induced Hepatotoxicity

Pathway Description Key Mediators Cellular Consequence
Metabolic Activation Enzymatic conversion of hydrazine to unstable, reactive intermediates. Cytochrome P450, Monoamine Oxidase, Peroxidases Formation of free radicals.
Oxidative Stress Imbalance between the production of reactive oxygen species and antioxidant defenses. Reactive Oxygen Species (ROS), Glutathione (GSH) Lipid peroxidation, protein damage, DNA damage.
Covalent Binding Irreversible binding of reactive metabolites to cellular proteins and DNA. Reactive metabolites Altered protein function, enzyme inactivation, potential for mutagenesis.

| Mitochondrial Dysfunction | Disruption of mitochondrial membrane potential and energy production. | Endogenous H₂O₂, Lysosomal membrane damage | Impaired ATP synthesis, induction of apoptosis. |

Neurological Toxicity Considerations in Preclinical Research

In addition to hepatotoxicity, hydrazine and its derivatives have been associated with neurotoxic effects in preclinical research. The primary mechanism of hydrazine-induced neurotoxicity is believed to be its interference with the metabolism of pyridoxine (B80251) (vitamin B6).

Pyridoxine Deficiency: Hydrazine compounds can react with pyridoxal (B1214274) 5'-phosphate (P5P), the active form of vitamin B6, to form a hydrazone. This reaction effectively sequesters P5P, leading to a functional pyridoxine deficiency. P5P is a crucial cofactor for numerous enzymatic reactions in the brain, including the synthesis of several key neurotransmitters.

Disruption of GABA Synthesis: One of the most critical roles of P5P in the central nervous system is as a cofactor for the enzyme glutamic acid decarboxylase (GAD). GAD is responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. By depleting P5P, hydrazine inhibits GAD activity, leading to reduced GABA levels.

Excitotoxicity: The decrease in the inhibitory neurotransmitter GABA, coupled with the relative excess of the excitatory neurotransmitter glutamate, can lead to a state of neuronal hyperexcitability. This imbalance can result in seizures, a known clinical manifestation of severe hydrazine toxicity.

The neurotoxic effects of hydrazine derivatives highlight the importance of considering their impact on the central nervous system in toxicological assessments. The interaction with pyridoxine metabolism is a key area of focus in understanding and potentially mitigating these adverse neurological effects.### 6.3. In Vitro and In Vivo Toxicological Research Methodologies

The toxicological evaluation of compounds like safrazine hydrochloride relies on a combination of in vitro and in vivo research methodologies. These approaches provide a comprehensive understanding of the potential adverse effects at both the cellular and whole-organism levels.

In Vitro and In Vivo Toxicological Research Methodologies

Cellular Viability and Enzymatic Assays

In vitro studies are crucial for the initial screening of hepatotoxicity and for elucidating the underlying cellular mechanisms of toxicity. These assays are typically conducted using primary hepatocytes or liver-derived cell lines, such as HepaRG™ cells, which are metabolically active and can mimic many of the functions of the human liver.

Commonly used in vitro assays include:

MTT Assay: This colorimetric assay is a widely used method to assess cell viability. It measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

LDH Leakage Assay: Lactate (B86563) dehydrogenase (LDH) is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Measuring the amount of LDH in the medium is a common and reliable method for quantifying cell death.

Reactive Oxygen Species (ROS) Measurement: Assays that measure the generation of ROS are used to evaluate the extent of oxidative stress induced by a compound. Fluorescent probes that become oxidized in the presence of ROS are commonly employed for this purpose.

Glutathione (GSH) Content Assay: The measurement of intracellular GSH levels provides an indication of the cell's antioxidant capacity. A depletion of GSH can suggest that the cell is under oxidative stress.

Enzymatic Assays for Liver Function: The activity of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST) in the cell culture medium can be measured to assess hepatocyte damage. A decrease in the secretion of albumin, a protein produced by the liver, can also indicate impaired liver function.

Interactive Data Table: Common In Vitro Toxicity Assays

AssayEndpoint MeasuredPrincipleApplication in Hydrazine Toxicity Research
MTT Assay Cell ViabilityMitochondrial dehydrogenase activityTo determine the concentration-dependent cytotoxic effects of hydrazine compounds on hepatocytes.
LDH Leakage Assay Cell Membrane IntegrityRelease of lactate dehydrogenase from damaged cellsTo quantify cytotoxicity by measuring the loss of cell membrane integrity.
ATP Depletion Assay Mitochondrial FunctionCellular ATP levelsTo assess mitochondrial dysfunction, a key mechanism in hydrazine-induced hepatotoxicity.
ROS Measurement Oxidative StressGeneration of reactive oxygen speciesTo investigate the role of oxidative stress in the cellular toxicity of hydrazine derivatives.
GSH Content Assay Antioxidant CapacityIntracellular glutathione levelsTo determine the impact of hydrazine compounds on the cellular antioxidant defense system.
ALT/AST Release Hepatocyte DamageRelease of liver enzymesTo measure hepatocyte-specific damage in in vitro models.
Albumin Secretion Liver FunctionProtein synthesis and secretionTo assess the functional impairment of hepatocytes following exposure to hydrazine compounds.

Animal Models for Toxicity Evaluation

In vivo studies using animal models are essential for understanding the systemic toxicological effects of a compound and for evaluating its safety profile in a whole organism. Rodents, such as rats and mice, are the most commonly used animal models for toxicity evaluation due to their well-characterized physiology and genetics.

Key aspects of in vivo toxicological research include:

Acute and Chronic Toxicity Studies: These studies involve administering the test compound to animals at different dose levels and for varying durations to determine the potential for acute and long-term toxicity. Observations include clinical signs of toxicity, changes in body weight, and mortality.

Histopathological Examination: At the end of the study, tissues and organs, particularly the liver and brain, are collected for histopathological examination. This involves microscopic analysis of tissue sections to identify any cellular damage, inflammation, or other pathological changes.

Clinical Chemistry and Hematology: Blood samples are collected to analyze a range of biochemical and hematological parameters. For hepatotoxicity assessment, key markers include serum levels of ALT, AST, alkaline phosphatase (ALP), and bilirubin. For neurotoxicity, changes in electrolyte balance and other markers may be evaluated.

Behavioral Assessments: In studies investigating neurotoxicity, a battery of behavioral tests can be employed to assess motor function, coordination, sensory function, and cognitive performance. The Irwin test is a common observational method for detecting overt neurological and behavioral changes in rodents.

Toxicokinetic Studies: These studies examine the absorption, distribution, metabolism, and excretion (ADME) of the compound in the animal model. Understanding the toxicokinetics is crucial for relating the administered dose to the observed toxic effects.

Structure Activity Relationship Sar Studies of Safrazine Hydrochloride

Elucidating Structural Determinants of MAO Inhibitory Activity

Safrazine (B1680732) is an irreversible, non-selective monoamine oxidase inhibitor. medchemexpress.comnih.gov Its inhibitory profile is a direct consequence of its structural components, primarily the hydrazine (B178648) functional group linked to a β-piperonylisopropyl scaffold. Analyzing these components reveals the specific determinants of its biological action.

The hydrazine moiety (-NH-NH2) is a critical pharmacophore for a class of irreversible MAOIs. wikipedia.org The mechanism of inhibition by hydrazine derivatives involves the enzyme-catalyzed oxidation of the hydrazine group. This process generates highly reactive intermediate species, such as a diazene (B1210634) or a radical, which then forms a stable, covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the active site of the MAO enzyme. researchgate.netpatsnap.com This covalent modification leads to the irreversible inactivation of the enzyme. psychiatrictimes.com Enzyme activity can only be restored through the synthesis of new enzyme molecules, a process that can take up to two weeks. psychiatrictimes.com

Studies on related hydrazine compounds, such as phenelzine (B1198762) and iproniazid (B1672159), have established this mechanism. wikipedia.orgresearchgate.net The inhibitory potency of safrazine is noted to be time-dependent when pre-incubated with the enzyme, which is characteristic of irreversible inhibitors that require enzymatic processing to exert their effect. nih.gov This contrasts with reversible inhibitors, whose inhibitory effect is independent of preincubation time. nih.gov The presence of the hydrazine backbone in safrazine is thus the primary determinant of its irreversible mode of action against both MAO-A and MAO-B. nih.gov

While the hydrazine group confers irreversibility, the rest of the molecule—the substituted phenylpropyl structure—governs the compound's affinity and orientation within the enzyme's active site. The active site of MAO contains a hydrophobic cavity. The phenylpropyl group of safrazine contributes to the molecule's lipophilicity, facilitating its entry and binding within this hydrophobic region.

Modern SAR Methodologies in Medicinal Chemistry Research

Contemporary medicinal chemistry employs a combination of computational and experimental techniques to refine SAR models for MAOIs, moving beyond traditional synthesis-and-test cycles. amrita.edunih.gov

Computational methods are invaluable for predicting the biological activity of new chemical entities and understanding ligand-receptor interactions at a molecular level.

Molecular Docking: This technique simulates the binding of a ligand (like safrazine) to the three-dimensional structure of its target protein (MAO-A or MAO-B). mdpi.com Docking studies on various MAO inhibitors have revealed key interactions, such as π-π stacking and van der Waals forces, between the inhibitor's aromatic rings and hydrophobic residues in the enzyme's active site, like Tyrosine (Tyr) 398 and Tyr435. mdpi.com For safrazine, docking would predict its preferred orientation in the binding cavity, clarifying how the phenylpropyl and methylenedioxy groups interact with the surrounding amino acid residues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. worldscientific.comtandfonline.com For MAO inhibitors, 3D-QSAR models can identify the specific steric and electronic features that are essential for potent inhibition. nih.govresearchgate.net These models can then be used to predict the inhibitory activity of novel, unsynthesized safrazine analogs, guiding the design process toward more potent or selective compounds. tandfonline.com For example, a QSAR study on hydrazine-linked thiazole (B1198619) derivatives identified that an electronegative fluorinated phenyl ring enhanced selectivity for MAO-B. worldscientific.com

The table below illustrates typical data generated from computational studies on MAO inhibitors, showing predicted binding energies for different compounds.

Compound TypeTargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Example)
Piperine Analogue P11MAO-A-6.43Oxygen of 1,3-dioxol ring
Piperine Analogue P1090MAO-B-8.56Carbonyl oxygen, Nitro group
Thiazolylhydrazone 1MAO-B-8.71PHE168, CYS172, TYR326
Thiazolylhydrazone 2MAO-B-9.14PHE168, CYS172, TYR326

This table is generated for illustrative purposes based on data for similar compound classes. ajpsonline.com

Computational predictions must be confirmed through rigorous experimental testing. Several in vitro methods are used to validate SAR hypotheses for MAOIs.

Enzyme Inhibition Assays: The primary method for evaluating MAOI potency is to measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀). royalsocietypublishing.org These assays use purified MAO-A and MAO-B enzymes and specific substrates (like kynuramine (B1673886) or tyramine) to determine the inhibitor's potency and selectivity. royalsocietypublishing.orgnih.gov Further kinetic studies can determine the inhibition constant (Kᵢ), providing a more precise measure of binding affinity. nih.gov For example, studies on quinazolyl hydrazine derivatives determined their IC₅₀ values against both MAO-A and MAO-B to establish their potency and selectivity profile. royalsocietypublishing.org

Reversibility Studies: To confirm whether an inhibitor acts reversibly or irreversibly, dialysis experiments are often performed. nih.gov In these experiments, the enzyme-inhibitor complex is dialyzed. If the enzyme activity is restored after removing the unbound inhibitor, the inhibition is reversible. If the activity is not restored, as would be expected for safrazine, the inhibition is irreversible. nih.gov

The following table presents sample experimental data for different MAO inhibitors, demonstrating how potency (IC₅₀) and selectivity are determined.

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
Quinazolyl Hydrazine 5d0.270.750.36
Quinazolyl Hydrazine 5h0.310.440.70
Chalcone Analog 160.0470.0202.35

Data adapted from studies on related MAO inhibitor classes. royalsocietypublishing.orgnih.gov

Implications for Future Chemical Synthesis and Analog Development

SAR studies on safrazine hydrochloride and related MAOIs provide crucial insights that guide the rational design and synthesis of new therapeutic agents. The goal is often to develop analogs with improved properties, such as enhanced potency, greater selectivity for one MAO isoform over the other, or a reversible mechanism of action to improve the safety profile. nih.gov

Based on the established SAR principles for hydrazine-type inhibitors, several strategies for analog development can be envisioned:

Modification of the Aromatic Ring: Introducing different substituents (e.g., halogens, methoxy (B1213986) groups) on the phenyl ring of the safrazine scaffold could modulate binding affinity and selectivity. SAR studies on other MAOIs have shown that such modifications can significantly impact potency. royalsocietypublishing.org

Alteration of the Linker: The length and flexibility of the propyl chain connecting the hydrazine group to the phenyl ring can be altered. Shortening, lengthening, or introducing rigidity to this linker could optimize the orientation of the pharmacophore within the active site.

Replacement of the Hydrazine Group: To create reversible inhibitors, the irreversible hydrazine warhead could be replaced with other functional groups known to engage in reversible binding with the MAO active site, such as those found in moclobemide. researchgate.net

The synthesis of novel analogs would typically involve multi-step chemical reactions, potentially utilizing modern techniques like metal-catalyzed cross-coupling reactions to efficiently create a library of derivatives for biological evaluation. nih.gov By systematically modifying the safrazine structure and evaluating the resulting compounds using the computational and experimental methods described, medicinal chemists can further refine the SAR and develop next-generation MAOIs with superior therapeutic profiles. patsnap.com

Future Directions and Advanced Research Perspectives

Systems Biology Approaches in Neuropharmacology Research

The mechanism of non-selective MAO inhibitors such as Safrazine (B1680732), which inhibit both MAO-A and MAO-B, involves complex interactions across multiple neurotransmitter systems, including those for serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). A systems biology approach, particularly through network pharmacology, offers a powerful framework for elucidating the multifaceted effects of such drugs.

Network pharmacology can be used to map the complex protein-protein interactions and signaling pathways affected by a drug. For a compound like Safrazine, this approach could retrospectively model its broad impact on the neural network, moving beyond the simple inhibition of MAO to understand the downstream consequences on interconnected pathways. frontiersin.org By integrating data on drug-target interactions with genomic, proteomic, and metabolomic information, researchers can:

Predict Off-Target Effects: Identify unintended molecular interactions that could explain side effects associated with older hydrazine-based MAOIs.

Identify Novel Biomarkers: Discover potential biomarkers to predict patient response or monitor the systemic effects of MAO inhibition.

For instance, a network analysis could reveal how the simultaneous elevation of multiple monoamines by a non-selective inhibitor influences crucial signaling pathways like the cAMP signaling pathway, which is deeply involved in neuroplasticity and antidepressant response. frontiersin.org This holistic view is critical for understanding the complete mechanism of action for broadly acting drugs and for designing future therapies with more precise network-level effects.

Application of Advanced Imaging Techniques for In Vivo Studies

The irreversible nature of Safrazine's binding to MAO presents both a challenge and an opportunity for study with advanced in vivo imaging techniques, particularly Positron Emission Tomography (PET). nih.gov PET imaging allows for the non-invasive, longitudinal study of molecular processes in the living brain. researchgate.net

The development of PET radiotracers, including those based on irreversible inhibitors like [11C]clorgyline (for MAO-A) and [11C]L-deprenyl (for MAO-B), has been pivotal in studying these enzymes in both healthy and disease states. nih.govnih.gov A hypothetical radiolabeled version of Safrazine could be used in preclinical models to:

Quantify Target Engagement: Directly measure the extent and distribution of MAO-A and MAO-B binding in the brain following administration.

Assess Duration of Action: Determine the effective duration of enzyme inhibition in vivo. Since the binding is irreversible, PET could be used to measure the rate of enzyme synthesis and turnover as active enzyme levels are restored. nih.gov

Study Pharmacokinetics: Track the brain penetration and regional distribution of the drug, providing crucial information about its access to target sites.

While irreversible PET tracers pose technical challenges, such as the difficulty in quantifying binding and the potential for radiolabeled metabolites to interfere with the signal, they provide a unique tool for understanding the long-term consequences of covalent enzyme inhibition. nih.gov Techniques like Magnetic Resonance Imaging (MRI) could also be employed, particularly if novel hydrazine-bearing probes are developed, to study biological processes affected by MAO inhibition. scienceopen.comresearchgate.net

Development of Novel MAO Inhibitors with Improved Specificity and Safety Profiles

The clinical use of early, non-selective, irreversible MAOIs like Safrazine was limited by significant safety concerns, most notably the risk of a hypertensive crisis when patients consumed tyramine-rich foods (the "cheese effect"). nih.gov This led to a paradigm shift in the development of MAO inhibitors, focusing on improved specificity and reversibility to enhance safety.

The key advancements in this area are summarized in the table below:

FeatureFirst-Generation MAOIs (e.g., Safrazine)Newer-Generation MAOIs (e.g., Moclobemide, Selegiline)
Selectivity Non-selective (inhibit both MAO-A and MAO-B)Selective for either MAO-A (e.g., Moclobemide) or MAO-B (e.g., Selegiline) nih.gov
Reversibility Irreversible (form a covalent bond with the enzyme) nih.govReversible (allow for enzyme activity to recover) cambridge.org
Safety Profile High risk of "cheese effect" and other interactions nih.govSignificantly reduced risk of tyramine (B21549) interactions, improved overall safety nih.gov
Therapeutic Use Broadly used for depressionTargeted use; MAO-A inhibitors for depression, MAO-B inhibitors for Parkinson's disease wikipedia.orgpatsnap.com

The development of Reversible Inhibitors of Monoamine Oxidase A (RIMAs), such as moclobemide, was a major breakthrough. nih.gov Their reversibility allows tyramine to displace the inhibitor from MAO-A in the gut and liver, mitigating the risk of a hypertensive crisis. nih.gov Similarly, the development of selective, irreversible MAO-B inhibitors like selegiline (B1681611) and rasagiline (B1678815) provided effective treatments for Parkinson's disease by targeting dopamine metabolism with a lower risk of the tyramine interaction at selective doses. nih.govnih.gov

Future research continues to focus on designing novel MAO inhibitors with even greater selectivity and unique pharmacological profiles. Structure-activity relationship (SAR) studies on various chemical classes, including hydrazine (B178648) derivatives, aim to optimize potency and reduce off-target effects, paving the way for the next generation of safer and more effective therapies for neuropsychiatric disorders. nih.gov

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Safrazine hydrochloride in academic laboratories?

  • Answer : Synthesis typically involves hydrazine derivatives and hydrochloric acid under controlled conditions. Characterization should include:

  • Purity analysis : Use HPLC with a C18 column (e.g., 4.6 × 250 mm, 5 µm) and UV detection at 254 nm, following protocols similar to nefazodone hydrochloride analysis .
  • Structural confirmation : Employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
  • Melting point determination : Compare observed values (e.g., ~211–212°C for analogous hydrazine hydrochlorides) with literature data .

Q. How does this compound interact with monoamine oxidase (MAO) enzymes, and what experimental models are used to study this mechanism?

  • Answer : Safrazine acts as a MAO inhibitor, likely targeting isoform specificity (e.g., MAO-A vs. MAO-B). Key methods include:

  • In vitro assays : Radiolabeled substrate (e.g., ¹⁴C-tyramine) incubation with enzyme extracts, followed by HPLC separation to quantify metabolites .
  • Kinetic studies : Determine inhibition constants (Ki) via Lineweaver-Burk plots.
  • Cell-based models : Neuronal cell lines (e.g., SH-SY5Y) treated with Safrazine to measure dopamine degradation rates .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Answer :

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for sensitivity.
  • Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) to minimize matrix effects.
  • Validation : Follow ICH guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Q. What are the stability considerations for this compound in experimental solutions?

  • Answer :

  • Storage : Prepare stock solutions in anhydrous DMSO, aliquot into sealed vials, and store at -20°C (avoid freeze-thaw cycles >3×) .
  • Degradation monitoring : Use accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to detect hydrolysis byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s selectivity for MAO isoforms across studies?

  • Answer :

  • Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on assay conditions (e.g., substrate concentration, pH) that influence isoform activity .
  • Orthogonal validation : Combine enzymatic assays with in silico docking simulations (e.g., AutoDock Vina) to assess binding affinity differences .
  • Control standardization : Use clorgyline (MAO-A inhibitor) and selegiline (MAO-B inhibitor) as positive controls in parallel experiments .

Q. What experimental design strategies mitigate confounding variables in this compound’s neuropharmacological studies?

  • Answer :

  • In vivo models : Use transgenic mice (e.g., MAO-A/B knockouts) to isolate Safrazine’s effects from endogenous enzyme activity .
  • Dose-response optimization : Conduct pilot studies to identify subtoxic doses (e.g., 10–50 mg/kg in rodents) using OECD 423 guidelines .
  • Behavioral endpoints : Pair biochemical assays (e.g., serotonin/dopamine levels) with validated tests (e.g., forced swim test for antidepressant activity) .

Q. How can researchers address stability challenges in this compound formulations during long-term pharmacokinetic studies?

  • Answer :

  • Lyophilization : Prepare freeze-dried formulations with cryoprotectants (e.g., trehalose) to enhance shelf life.
  • Real-time monitoring : Embed sensors in storage containers to track temperature/humidity deviations .
  • Degradation profiling : Use LC-QTOF-MS to identify and quantify degradation products under stress conditions .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

  • Answer :

  • Mixed-effects models : Account for intra-experiment variability (e.g., cell passage number) using R/Brms packages.
  • Cluster analysis : Group cells by transcriptomic profiles (e.g., single-cell RNA-seq) to identify subpopulations with differential responses .
  • Power analysis : Precalculate sample sizes (G*Power software) to ensure detection of ≥20% effect size with α=0.05 .

Q. How can this compound’s preclinical data be aligned with regulatory requirements for first-in-human trials?

  • Answer :

  • Toxicokinetics : Conduct OECD 407-compliant 28-day repeat-dose studies in rodents, measuring plasma Cmax and AUC .
  • Genotoxicity screening : Perform Ames test (OECD 471) and micronucleus assay (OECD 487) to rule out mutagenic risks .
  • Dossier preparation : Structure data per ICH M3(R2) guidelines, emphasizing cross-species pharmacokinetic correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Safrazine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Safrazine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.